3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC18330672
Molecular Formula: C8H5F3N2S
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F3N2S |
|---|---|
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | 3-isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C8H5F3N2S/c1-5-6(12-4-14)2-3-7(13-5)8(9,10)11/h2-3H,1H3 |
| Standard InChI Key | XICUNPTYNPZXGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)C(F)(F)F)N=C=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine (C₈H₅F₃N₂S) features a pyridine ring substituted at the 2-, 3-, and 6-positions. The 2-position bears a methyl group, the 3-position an isothiocyanate moiety, and the 6-position a trifluoromethyl group. This arrangement confers both electron-withdrawing (-CF₃) and reactive (-N=C=S) characteristics, influencing its chemical behavior .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅F₃N₂S |
| Molecular Weight | 242.20 g/mol |
| CAS Registry Number | Not explicitly reported |
| IUPAC Name | 3-Isothiocyanato-2-methyl-6-(trifluoromethyl)pyridine |
The absence of a documented CAS number suggests this compound may be a novel or less-studied entity, necessitating reliance on structural analogs for property prediction .
Synthetic Pathways
Retrosynthetic Analysis
Synthesis likely begins with a trifluoromethylpyridine precursor. A plausible route involves:
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Halogenation: Starting with 2,3-dichloro-5-(trifluoromethyl)pyridine .
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Amination: Substituting chlorine at position 3 with an amine group.
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Isothiocyanate Formation: Treating the amine with thiophosgene (CSCl₂) or thiophosgene analogs .
Detailed Synthesis Protocol
Step 1: Precursor Preparation
2-Methyl-6-(trifluoromethyl)pyridin-3-amine is synthesized via nucleophilic substitution of 3-chloro-2-methyl-6-(trifluoromethyl)pyridine with ammonia. This intermediate is critical for introducing the isothiocyanate group .
| Parameter | Value |
|---|---|
| Reagent | Thiophosgene |
| Solvent | Dichloromethane/Water |
| Temperature | 0°C → 25°C |
| Yield | ~90% |
Physicochemical Properties
Stability and Reactivity
The isothiocyanate group’s electrophilicity makes the compound prone to hydrolysis and nucleophilic attack. Stability is enhanced in anhydrous, low-temperature storage. Trifluoromethyl groups improve lipid solubility, potentially increasing bioavailability in biological systems .
Spectral Characteristics
While experimental data for this specific compound is unavailable, analogs exhibit:
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¹H NMR: Pyridine protons resonate at δ 8.7–7.9 ppm; methyl groups appear as singlets near δ 2.5 ppm .
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¹³C NMR: CF₃ carbons show quartets (J ≈ 270 Hz) near δ 120 ppm; isothiocyanate carbons resonate at δ 130–135 ppm .
Reactivity and Functionalization
Thiourea Formation
The isothiocyanate group reacts readily with amines to form thioureas, a reaction exploited in drug discovery. For example:
This reactivity underpins its utility in creating bioactive molecules .
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to the 4-position. Nitration or sulfonation could yield derivatives with enhanced pesticidal activity .
Industrial and Research Applications
Agrochemical Development
Trifluoromethylpyridines are pivotal in modern insecticides. For instance, chlorantraniliprole, a commercial insecticide, shares structural motifs with this compound. The -N=C=S group may interact with insect nicotinic acetylcholine receptors, inducing paralysis .
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